Cas no 899732-58-2 (4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide)

4-(5-Bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide is a specialized thiourea derivative featuring a brominated hydroxybenzene moiety and a phenylpiperazine backbone. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules due to its dual carbothioamide functionality. The bromine substituent enhances reactivity for further functionalization, while the hydroxy group offers additional coordination or hydrogen-bonding capabilities. Its structural complexity makes it suitable for applications in medicinal chemistry, such as targeting enzyme inhibition or receptor modulation. The compound's stability and well-defined reactivity profile facilitate its use in controlled synthetic pathways, making it a valuable tool for researchers in drug discovery and heterocyclic chemistry.
4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide structure
899732-58-2 structure
Product Name:4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide
CAS No:899732-58-2
MF:C18H18BrN3OS2
MW:436.389020442963
CID:5440123
PubChem ID:135773670
Update Time:2025-06-08

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 4-[(5-Bromo-2-hydroxyphenyl)thioxomethyl]-N-phenyl-1-piperazinecarbothioamide
    • 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide
    • 4-(5-bromo-2-hydroxyphenylcarbonothioyl)-N-phenylpiperazine-1-carbothioamide
    • VU0508545-1
    • F3080-0008
    • AKOS024479843
    • 899732-58-2
    • Inchi: 1S/C18H18BrN3OS2/c19-13-6-7-16(23)15(12-13)17(24)21-8-10-22(11-9-21)18(25)20-14-4-2-1-3-5-14/h1-7,12,23H,8-11H2,(H,20,25)
    • InChI Key: GARWFVDKHVPZFD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)C(N1CCN(C(NC2C=CC=CC=2)=S)CC1)=S)O

Computed Properties

  • Exact Mass: 435.00747g/mol
  • Monoisotopic Mass: 435.00747g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 103Ų

Experimental Properties

  • Density: 1.589±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 551.0±60.0 °C(Predicted)
  • pka: 8.15±0.48(Predicted)

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide Pricemore >>

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Additional information on 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide

Professional Introduction to 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide (CAS No. 899732-58-2)

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 899732-58-2, represents a unique molecular framework that combines elements of heterocyclic chemistry with functional groups designed to interact selectively with biological targets. The presence of both aromatic and thioamide functionalities makes this molecule a promising candidate for further exploration in drug discovery and medicinal chemistry.

The structural motif of 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide is characterized by a piperazine core, which is a well-documented scaffold in the development of psychoactive and neuroactive agents. Piperazines are known for their ability to modulate neurotransmitter systems, making them valuable in the design of compounds targeting central nervous system disorders. The introduction of a phenyl group at the N-position further enhances the compound's potential for biological activity by increasing lipophilicity and improving metabolic stability.

The benzene ring component, specifically the 5-bromo-2-hydroxy derivative, adds another layer of complexity to the molecule. The bromine substituent at the 5-position can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the hydroxyl group at the 2-position can participate in hydrogen bonding interactions. These features are particularly relevant in the context of modern drug design, where precise control over molecular interactions is crucial for achieving high affinity and selectivity.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of complex molecules like 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide. Molecular docking studies have suggested that this compound may exhibit binding affinity to various receptors, including those involved in pain modulation and cognitive function. These findings are supported by experimental data from preliminary pharmacological assays, which indicate potential therapeutic applications in conditions such as neuropathic pain and neurodegenerative disorders.

The synthesis of 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide involves multi-step organic transformations that showcase the synthetic prowess of modern medicinal chemistry. Key steps include the formation of the thioamide bond, which is critical for stabilizing the molecular structure and ensuring proper conformational flexibility. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired aromatic framework, highlighting the importance of transition metal catalysis in complex molecule synthesis.

In vitro studies have begun to elucidate the mechanism of action for 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide, providing insights into its potential therapeutic benefits. Initial results suggest that the compound may interact with serotonergic receptors, which are implicated in mood regulation and anxiety disorders. Additionally, its interaction with peripheral nervous system receptors could make it a viable candidate for treating conditions such as peripheral neuropathy and inflammatory pain syndromes.

The future development of this compound will likely involve optimizing its pharmacological profile through structure-based drug design. By leveraging computational tools and high-throughput screening techniques, researchers can systematically modify key structural features to enhance potency, selectivity, and safety. The integration of machine learning algorithms into drug discovery pipelines has accelerated this process significantly, allowing for rapid identification of lead compounds with optimized properties.

The broader implications of 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide extend beyond individual therapeutic applications. Its unique structural features provide a valuable platform for exploring novel chemical space, which is essential for addressing emerging challenges in medicine. As our understanding of biological systems continues to evolve, compounds like this one will play a critical role in developing next-generation treatments for complex diseases.

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